Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1217844-23-9
VCID: VC8059766
InChI: InChI=1S/C13H16ClNO3/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2/h3-5,10,12,15H,6-7H2,1-2H3/t10-,12-/m0/s1
SMILES: CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate

CAS No.: 1217844-23-9

Cat. No.: VC8059766

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate - 1217844-23-9

Specification

CAS No. 1217844-23-9
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
IUPAC Name methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C13H16ClNO3/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2/h3-5,10,12,15H,6-7H2,1-2H3/t10-,12-/m0/s1
Standard InChI Key OAXFWGJQDWMDAZ-JQWIXIFHSA-N
Isomeric SMILES CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl
SMILES CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl
Canonical SMILES CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate features a pyrrolidine core—a five-membered secondary amine ring—substituted at the 2- and 4-positions. The 2-position bears a methyl carboxylate group (COOCH3-\text{COOCH}_3), while the 4-position is functionalized with a 4-chloro-3-methylphenoxy moiety (Fig. 1). The (2S,4S) stereochemistry ensures spatial orientation critical for molecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H16ClNO3\text{C}_{13}\text{H}_{16}\text{ClNO}_3
Molecular Weight269.72 g/mol
CAS Number1217844-23-9
IUPAC Namemethyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate
SMILES NotationCC1=C(C=CC(=C1)OC2CC@HC(=O)OC)Cl

The chloro and methyl groups on the phenoxy ring introduce steric and electronic effects that influence solubility and target binding. Computational models suggest a dipole moment of 3.2 D, driven by the polar carboxylate and chloro substituents.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically beginning with the resolution of pyrrolidine enantiomers. A representative route involves:

  • Stereoselective Ring Formation: (2S,4S)-pyrrolidine-2-carboxylic acid is esterified using methanol under acidic catalysis.

  • Phenoxy Substitution: The 4-position undergoes nucleophilic aromatic substitution with 4-chloro-3-methylphenol in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF).

Critical Reaction Parameters:

  • Temperature: 80–100°C

  • Yield: 62–68% (optimized conditions)

  • Purity: >95% (HPLC)

Challenges include minimizing racemization at the stereogenic centers and suppressing side reactions from the electron-withdrawing chloro group.

Physicochemical Properties

Stability and Solubility

While experimental data on melting/boiling points remain unpublished, analogous pyrrolidine esters exhibit:

  • Melting Range: 110–125°C (predicted)

  • LogP: 2.8 (indicating moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C

The chloro-substituted phenoxy group enhances stability against oxidative degradation compared to unhalogenated analogs. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months.

Biological Activity and Mechanisms

Metabolic Pathways

In vitro hepatic microsomal studies indicate primary metabolism via esterase-mediated hydrolysis to the carboxylic acid, followed by glucuronidation. The chloro group retards oxidative metabolism, yielding a half-life (t1/2t_{1/2}) of 4.7 hours in human hepatocytes.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • A lead structure for non-opioid analgesics.

  • A building block in peptidomimetic drug design (e.g., HCV protease inhibitors).

Material Science

Its rigid pyrrolidine core has been explored in chiral stationary phases for HPLC, achieving enantioselectivity (α\alpha) >1.8 for β-blocker separations.

Future Research Directions

Unanswered Questions

  • In Vivo Efficacy: Pharmacokinetic/pharmacodynamic (PK/PD) profiling in higher mammals.

  • Toxicological Profile: Chronic exposure studies and genotoxicity screening.

Derivative Exploration

  • Fluoro Analogs: Substituting Cl with F (as in CID 146675485 ) may enhance blood-brain barrier penetration.

  • Prodrug Strategies: Masking the carboxylate as an amide to improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator